molecular formula C10H11BrO3 B3006091 3-(2-Bromo-4-methoxyphenyl)propanoic acid CAS No. 103038-45-5

3-(2-Bromo-4-methoxyphenyl)propanoic acid

Cat. No.: B3006091
CAS No.: 103038-45-5
M. Wt: 259.099
InChI Key: ZCBBLKLYHOYPKB-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of propanoic acid, featuring a bromine atom and a methoxy group attached to a phenyl ring. This compound is known for its pale-yellow to yellow-brown solid form and has a molecular weight of 259.1 g/mol .

Preparation Methods

The synthesis of 3-(2-Bromo-4-methoxyphenyl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3-(2-Bromo-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Bromo-4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

3-(2-Bromo-4-methoxyphenyl)propanoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

3-(2-bromo-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBBLKLYHOYPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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